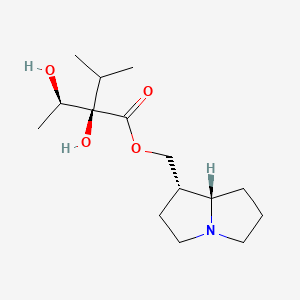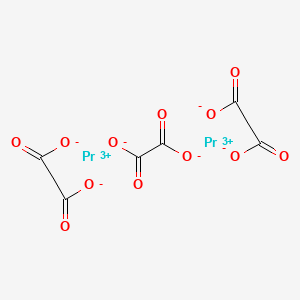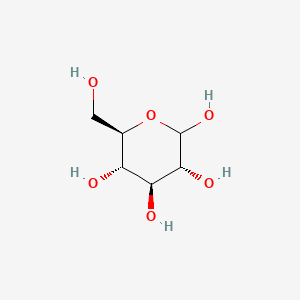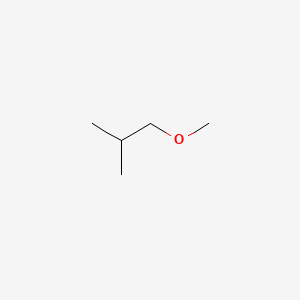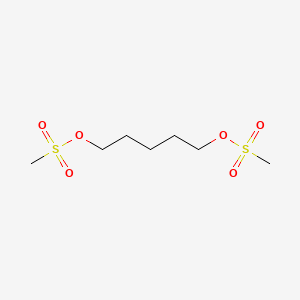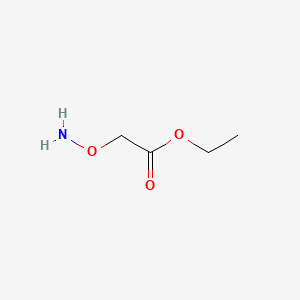
3-Dimethylsulfoniopropyl(trimethyl)azanium
Übersicht
Beschreibung
3-(Dimethylsulfonio)-N,N,N-trimethylpropanaminium(2+) is a quaternary ammonium compound with a sulfonium group. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylsulfonio)-N,N,N-trimethylpropanaminium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions due to its ability to modify protein structures.
Industry: The compound is used in the formulation of surfactants and detergents, providing improved cleaning and emulsifying properties.
Vorbereitungsmethoden
The synthesis of 3-(Dimethylsulfonio)-N,N,N-trimethylpropanaminium(2+) typically involves the reaction of trimethylamine with a suitable sulfonium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-(Dimethylsulfonio)-N,N,N-trimethylpropanaminium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding sulfides.
Substitution: The sulfonium group can undergo nucleophilic substitution reactions with nucleophiles like halides or thiolates, producing substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonium compounds.
Wirkmechanismus
The mechanism of action of 3-(Dimethylsulfonio)-N,N,N-trimethylpropanaminium(2+) involves its interaction with molecular targets such as enzymes and proteins. The sulfonium group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, making the compound valuable in studying enzyme mechanisms and protein interactions.
Vergleich Mit ähnlichen Verbindungen
3-(Dimethylsulfonio)-N,N,N-trimethylpropanaminium(2+) can be compared with other quaternary ammonium compounds and sulfonium compounds. Similar compounds include:
Tetramethylammonium chloride: A quaternary ammonium compound used in phase transfer catalysis.
Dimethylsulfonium methylide: A sulfonium compound used in organic synthesis for the formation of carbon-carbon bonds.
The uniqueness of 3-(Dimethylsulfonio)-N,N,N-trimethylpropanaminium(2+) lies in its combined quaternary ammonium and sulfonium structure, providing distinct chemical reactivity and applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-dimethylsulfoniopropyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NS/c1-9(2,3)7-6-8-10(4)5/h6-8H2,1-5H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCRBICXHIIFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NS+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274901 | |
| Record name | 1-Propanaminium, 3-(dimethylsulfonio)-N,N,N-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61672-51-3 | |
| Record name | 1-Propanaminium, 3-(dimethylsulfonio)-N,N,N-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)

